

# Physicochemical Properties of Acetylcysteine-15N: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Acetylcysteine-15N**, a stable isotope-labeled form of the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). The incorporation of the heavy nitrogen-15 isotope allows for precise tracking and quantification in metabolic, pharmacokinetic, and mechanistic studies, making it an invaluable tool in drug development and biomedical research.

# **Core Physicochemical Data**

The introduction of a <sup>15</sup>N isotope does not significantly alter the fundamental physicochemical properties of the molecule compared to its unlabeled counterpart. Therefore, the data presented for N-acetylcysteine is considered representative for **Acetylcysteine-15N**.

**General Properties** 

Property	Value	Source
IUPAC Name	(2R)-2-(acetyl[15N]amino)-3- sulfanylpropanoic acid	-
Appearance	White crystalline powder	[1]
Odor	Garlic-like	[1]



**Ouantitative Physicochemical Data** 

Parameter	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>9</sub> <sup>15</sup> NO <sub>3</sub> S	-
Molecular Weight	164.19 g/mol	-
Melting Point	108–109.3 °C	[1]
pKa (carboxyl group)	~3.24	[2]
pKa (sulfhydryl group)	~9.5	-
Solubility in Water	Highly soluble	[3]
Solubility in Ethanol	Soluble	[3]
Solubility in DMSO	Soluble (approx. 50 mg/mL)	[4]
Solubility in PBS (pH 7.2)	Approx. 30 mg/mL	[4]

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the quantification of **Acetylcysteine-15N** in experimental settings.

#### **Determination of pKa by Potentiometric Titration**

The acid dissociation constants (pKa) of N-acetylcysteine can be determined by pH potentiometric titrations.

- Preparation of Solutions: Prepare a standard solution of N-acetylcysteine in water with a known ionic strength, for example, 0.16 mol·dm<sup>-3</sup> NaNO<sub>3</sub>.[5][6]
- Titration: Titrate the N-acetylcysteine solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 298.15 K).[5][6]
- Data Acquisition: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Use a computer program such as Hyperquad to analyze the titration data and calculate the pKa values for the carboxylic and sulfhydryl groups.[5][6]



# Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common method for the quantification of N-acetylcysteine and its derivatives in various matrices, including pharmaceutical formulations and biological samples.[7][8][9][10]

- Instrumentation: An HPLC system equipped with a C18 column and a UV detector is typically used.[7][8]
- Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[7][10]
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min[7][8]

Injection Volume: 20 μL[7][8]

Column Temperature: 25 °C[7][10]

Detection Wavelength: 212 nm[7][10]

- Standard Preparation: Prepare a stock solution of Acetylcysteine-15N in the mobile phase.
   Create a series of calibration standards by diluting the stock solution to known concentrations.[7][8]
- Sample Preparation: Dissolve the sample containing Acetylcysteine-15N in the mobile phase and filter it through a 0.45 μm filter before injection.[8]
- Analysis and Quantification: Inject the standards and samples into the HPLC system.
   Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Acetylcysteine-15N in the sample by comparing its peak area to the calibration curve.[7][8]

#### Analysis of Acetylcysteine-15N by Mass Spectrometry

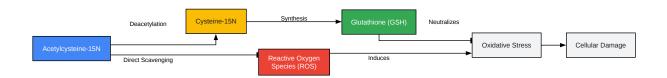
Mass spectrometry (MS) is essential for confirming the isotopic enrichment and for quantifying the labeled compound in complex biological samples.



- Sample Preparation: Samples containing Acetylcysteine-15N are typically processed to extract and purify the analyte. For protein-bound Acetylcysteine-15N, this may involve protein digestion.[11][12]
- Mass Spectrometric Analysis: The prepared sample is introduced into a mass spectrometer.
   The instrument measures the mass-to-charge ratio of the ions, allowing for the differentiation between the <sup>14</sup>N- and <sup>15</sup>N-labeled forms of acetylcysteine-containing peptides or the intact molecule.[11][12]
- Data Analysis: Specialized software is used to analyze the mass spectra. The relative abundance of the <sup>15</sup>N-labeled and unlabeled forms is determined by comparing the intensities of their respective ion signals. This ratio provides a quantitative measure of the labeled compound.[11][13]

## **Signaling Pathways and Mechanisms of Action**

N-acetylcysteine, and by extension **Acetylcysteine-15N**, exerts its biological effects through multiple interconnected signaling pathways. Its primary roles are as a precursor to the antioxidant glutathione (GSH) and as a direct scavenger of reactive oxygen species (ROS).

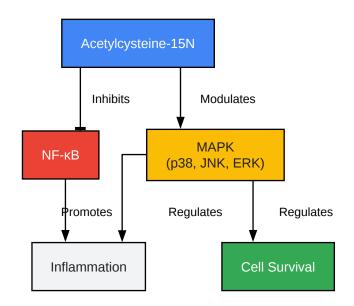


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Caption: Glutathione synthesis and ROS scavenging pathway of Acetylcysteine-15N.

Acetylcysteine also modulates key inflammatory and cell survival pathways.





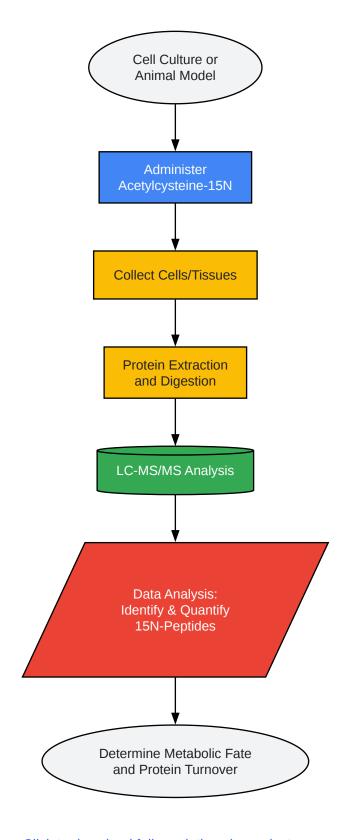
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Caption: Modulation of NF-kB and MAPK signaling pathways by Acetylcysteine-15N.

## **Experimental Workflow Example**

The use of **Acetylcysteine-15N** is particularly advantageous in stable isotope labeling experiments to trace its metabolic fate and quantify its incorporation into proteins and other biomolecules.





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Caption: Workflow for a stable isotope labeling study using **Acetylcysteine-15N**.



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